1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine
Description
Structural Characteristics and Chemical Identity
Molecular Structure and Identification
Chemical Formula and Molecular Weight
The compound’s molecular formula is C₁₂H₁₅F₃N₂O₂S , with a calculated molecular weight of 308.32 g/mol . This composition reflects the presence of a trifluoromethyl group, a sulfonyl linker, and a piperidine ring system.
IUPAC Nomenclature and Alternative Names
The IUPAC name is 1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-amine , with the CAS registry number 1033777-76-2 . Additional identifiers include:
| Identifier Type | Value |
|---|---|
| CAS Number | 1033777-76-2 |
| PubChem CID | 43348584 |
| ChEMBL ID | 12727839 |
| SMILES | C1CN(CCC1N)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Structural Features and Functional Groups
The molecule comprises:
- A 3-(trifluoromethyl)phenyl group : A benzene ring substituted with a trifluoromethyl group at the meta position.
- A sulfonyl linker (SO₂) : Connecting the phenyl group to the piperidine ring.
- A piperidin-4-amine moiety : A six-membered saturated nitrogen heterocycle with an amine group at position 4.
Key functional groups include:
- Sulfonyl (SO₂) : A strongly electron-withdrawing group.
- Primary amine : Present on the piperidine ring.
- Trifluoromethyl (CF₃) : Enhances lipophilicity and electronic effects.
Chemical Database Identifiers
The compound is indexed in multiple chemical repositories:
| Database | Identifier |
|---|---|
| PubChem | CID 43348584 |
| ChEMBL | CHEMBL12727839 |
| InChIKey | XAVIQSCMMNLIAP-UHFFFAOYSA-N |
| InChI | 1S/C12H15F3N2O2S/c13-12(14,15)9-2-1-3-11(8-9)20(18,19)17-6-4-10(16)5-7-17/h1-3,8,10H,4-7,16H2 |
Physical and Chemical Properties
Solubility Parameters
The compound exhibits solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Limited data are available on aqueous solubility, though sulfonamides often show moderate water solubility due to the polar sulfonyl group.
| Solvent | Solubility |
|---|---|
| Dimethyl sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
| Water | Not reported |
Stability and Degradation Pathways
While specific degradation studies are limited, sulfonamides generally demonstrate stability under ambient conditions. Potential pathways include:
- Hydrolysis : Cleavage of the sulfonyl-piperidine bond under acidic/basic conditions.
- Oxidation : Deterioration of the amine group in the presence of strong oxidizing agents.
Crystalline Properties
No crystalline data (e.g., melting point, X-ray diffraction patterns) are reported in available literature. Further experimental characterization is required to determine polymorphic forms or lattice parameters.
Spectroscopic Characteristics
Spectroscopic analysis typically involves:
- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR to confirm structural integrity.
- Infrared (IR) Spectroscopy : Peaks corresponding to N–H (amines), S=O (sulfonyl), and C–F (trifluoromethyl) bonds.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 308.32.
| Spectroscopic Method | Key Observations |
|---|---|
| ¹H NMR | Peaks for aromatic protons, piperidine NH, and trifluoromethyl groups |
| ¹³C NMR | Signals for CF₃, sulfonyl carbons, and piperidine carbons |
| IR | Absorption bands at ~3300 cm⁻¹ (N–H stretch), ~1100 cm⁻¹ (S=O stretch) |
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2S/c13-12(14,15)9-2-1-3-11(8-9)20(18,19)17-6-4-10(16)5-7-17/h1-3,8,10H,4-7,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVIQSCMMNLIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-(Trifluoromethyl)benzenesulfonyl Chloride
- Typically prepared by chlorosulfonation of 3-(trifluoromethyl)benzene or derivatives.
- Alternatively, commercially available sulfonyl chlorides can be used to avoid multi-step synthesis.
Sulfonylation Reaction
| Parameter | Typical Conditions |
|---|---|
| Reactants | Piperidin-4-amine and 3-(trifluoromethyl)benzenesulfonyl chloride |
| Solvent | Aprotic solvents such as dichloromethane, tetrahydrofuran (THF) |
| Base | Triethylamine or other organic bases to neutralize HCl formed |
| Temperature | 0 °C to room temperature |
| Reaction Time | Several hours (typically 2-6 hours) |
| Atmosphere | Inert atmosphere (nitrogen or argon) to prevent oxidation |
Reaction mechanism: The lone pair on the amine nitrogen attacks the electrophilic sulfur center of the sulfonyl chloride, displacing chloride ion and forming the sulfonamide bond.
Workup and Purification
- After completion, the reaction mixture is quenched with water.
- Organic layer is separated, washed to remove residual base and salts.
- Purification is typically achieved by recrystallization or chromatography to yield high-purity 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine.
Alternative Synthetic Routes and Related Intermediates
While direct sulfonylation is the main route, related synthetic methodologies from patent WO2019165981A1 and WO2021171301A1 provide insights into precursor preparation and related piperidine derivatives:
- Grignard reaction-based synthesis of substituted piperidines: Using N-protected 3-piperidone and aryl magnesium halides to introduce phenyl groups, followed by sulfonylation with sulfonyl chlorides (including trifluoromethyl-substituted variants).
- Chiral resolution steps: For enantiomerically pure piperidine derivatives, chiral resolution using acidic resolving agents is applied after protecting group removal.
- Preparation of trifluoromethyl acetophenone oxime intermediates: These are key intermediates in the synthesis of trifluoromethyl-substituted aromatic sulfonyl compounds, prepared via Grignard reagents and oximation reactions with hydroxylamine salts, achieving high purity and yield (~80-85%).
Summary Table of Preparation Methods
| Step | Description | Key Reagents/Conditions | Yield / Notes |
|---|---|---|---|
| 1. Preparation of sulfonyl chloride | Chlorosulfonation of 3-(trifluoromethyl)benzene or procurement of 3-(trifluoromethyl)benzenesulfonyl chloride | Chlorosulfonic acid, controlled temperature | Commercial availability preferred |
| 2. Sulfonylation | Reaction of piperidin-4-amine with sulfonyl chloride in presence of base | Piperidin-4-amine, 3-(trifluoromethyl)benzenesulfonyl chloride, triethylamine, aprotic solvent | High purity achievable with optimized conditions |
| 3. Purification | Workup by aqueous extraction and recrystallization or chromatography | Dichloromethane, water washes | Purity >95% typical |
| 4. Optional chiral resolution | For enantiomerically pure products, resolution of racemic mixtures using acidic resolving agents | Acidic resolving agents, isopropanol, methanol | Enantiomeric excess depends on method |
Research Findings and Industrial Relevance
- The sulfonylation method is widely accepted due to its straightforwardness and scalability.
- Control of reaction temperature and stoichiometry is critical to minimize side reactions and maximize yield.
- The trifluoromethyl group imparts unique physicochemical properties, making the compound valuable in pharmaceutical and agrochemical research.
- High purity synthesis routes are essential for downstream applications, especially in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives under oxidative conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon are frequently used.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenyl compounds .
Scientific Research Applications
Organic Synthesis
The compound serves as a building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the reactivity and selectivity of reactions, making it valuable in creating various derivatives through nucleophilic substitution and other organic transformations.
Biological Studies
1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine is under investigation for its potential biological activities :
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in drug development targeting metabolic pathways.
- Receptor Binding : Its structural features allow it to interact with various receptors, potentially influencing signal transduction pathways.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic potential:
- Drug Development : It is being studied for its role in developing drugs aimed at treating conditions related to enzyme dysfunction or receptor anomalies.
- Neuroprotective Properties : Research indicates that derivatives of this compound may exhibit neuroprotective effects, making it relevant for neurodegenerative disease treatments.
Material Science
The unique properties of 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine are also utilized in the development of advanced materials:
- Thermal Stability : The compound's stability makes it suitable for high-performance materials used in harsh environments.
- Chemical Resistance : Its chemical structure imparts resistance to degradation under various conditions, enhancing the longevity of materials.
Mechanism of Action
The mechanism of action of 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules . This leads to the modulation of various biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Pharmacological and Physicochemical Properties
Electronic Effects
- The sulfonyl group in the target compound is strongly electron-withdrawing, which may enhance binding to serine proteases or sulfonylurea receptors compared to methyl or benzyl analogs .
Solubility and Bioavailability
- The dihydrochloride salt form of 1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine () improves aqueous solubility, critical for oral bioavailability.
- The pyrimidine-containing compound () has moderate solubility due to its planar heterocyclic structure, which may limit absorption compared to piperidine derivatives.
Steric and Binding Interactions
- The methyl-substituted analog () lacks the sulfonyl group’s hydrogen-bonding capacity, possibly diminishing target engagement.
Biological Activity
1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features:
- A trifluoromethyl group attached to a phenyl ring.
- A sulfonyl group that enhances its chemical reactivity.
- A piperidin-4-amine moiety , which is crucial for its biological interactions.
This combination of functional groups contributes to its unique properties, allowing it to engage with various biological targets effectively.
The biological activity of 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine primarily involves interactions with specific enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity and binding affinity, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions with target molecules. This mechanism is essential for its potential therapeutic applications, particularly in drug development aimed at modulating specific molecular pathways.
Biological Activity and Applications
1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine has been studied for various biological activities, including:
- Antiviral Properties : Recent studies have highlighted the compound's potential against viruses such as H1N1 and HSV-1, demonstrating low IC50 values, indicating effective antiviral activity at low concentrations. For instance, compounds derived from similar structures have shown promising results in inhibiting viral replication and entry .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in diseases where enzyme modulation is beneficial. The sulfonyl group enhances the interaction with active sites of enzymes, potentially leading to effective inhibition .
Table 1: Summary of Biological Activities
| Activity Type | Target Virus/Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiviral | H1N1 | < 5 | |
| Antiviral | HSV-1 | < 10 | |
| Enzyme Inhibition | Specific Enzymes (e.g., COX) | Varies |
Case Study: Antiviral Efficacy
In a study assessing the antiviral efficacy of related compounds, it was found that certain derivatives exhibited significant inhibition against H1N1 with IC50 values below 5 µM. The mechanism involved interference with viral entry processes, supported by molecular docking studies that confirmed binding affinities to viral proteins .
Case Study: Enzyme Interaction
Another study focused on the enzyme inhibition properties of sulfonamide derivatives similar to 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine. The compounds demonstrated varying degrees of inhibition against cyclooxygenases (COX), suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine, and how do reaction conditions impact yield and purity?
- Methodological Answer : The compound’s synthesis typically involves sulfonylation of piperidin-4-amine derivatives using 3-(trifluoromethyl)benzenesulfonyl chloride. Key steps include:
- Nucleophilic substitution : Piperidin-4-amine reacts with the sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Yield optimization requires controlled temperature (0–5°C during sulfonylation) and stoichiometric excess of the sulfonyl chloride (1.2–1.5 equivalents) .
- Purity Validation : Use H/C NMR to confirm sulfonamide bond formation and trifluoromethyl group integrity. LC-MS can detect residual amines or side products .
Q. How can researchers confirm the structural integrity of this compound, especially the sulfonyl-piperidine linkage?
- Methodological Answer :
- Spectroscopic Techniques :
- H NMR : Look for deshielded protons adjacent to the sulfonyl group (δ 3.0–3.5 ppm for piperidine CH) and aromatic protons from the trifluoromethylphenyl moiety (δ 7.5–8.0 ppm) .
- FT-IR : Confirm sulfonamide via S=O asymmetric/symmetric stretches (1340–1310 cm and 1160–1120 cm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, particularly if the piperidine ring adopts a chair or boat conformation .
Advanced Research Questions
Q. What catalytic systems enhance the efficiency of synthesizing this compound, and how do solvent polarities influence reaction kinetics?
- Methodological Answer :
- Catalysis : Ruthenium(III) chloride (RuCl) has been shown to accelerate sulfonylation in aprotic solvents (e.g., DMF) by stabilizing intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve sulfonyl chloride reactivity but may increase side reactions. Kinetic studies via UV-Vis spectroscopy (monitoring at 260 nm for sulfonamide formation) reveal optimal rates in 1:1 DCM/acetonitrile mixtures .
Q. How do contradictory bioactivity results arise in studies of this compound, and what strategies resolve such discrepancies?
- Methodological Answer :
- Source of Contradictions : Variability in biological assays (e.g., enzyme inhibition vs. cell-based assays) and impurities (e.g., residual solvents affecting IC values) .
- Resolution Strategies :
- Dose-Response Reproducibility : Test multiple batches with ≥95% purity (HPLC-validated) across independent labs.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like serotonin receptors, correlating with experimental IC values .
Q. What computational methods predict the compound’s reactivity in novel chemical transformations (e.g., oxidation or cross-coupling)?
- Methodological Answer :
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models sulfonamide bond cleavage pathways under oxidative conditions (e.g., permanganate) .
- Reaction Pathway Prediction : ICReDD’s reaction path search tools integrate quantum chemical calculations to identify feasible cross-coupling partners (e.g., Suzuki-Miyaura with pyridinyl boronic acids) .
Data Contradiction Analysis
Q. Why do reported yields vary significantly (24–92%) in derivatives of sulfonylated piperidines, and how can reproducibility be improved?
- Methodological Answer :
- Key Factors :
- Steric Hindrance : Bulky substituents (e.g., 3-trifluoromethylphenyl) reduce nucleophilic attack efficiency on piperidine .
- Workup Protocols : Acidic quenching (e.g., 1M HCl) vs. neutral extraction impacts byproduct removal .
- Improvement Strategies :
- High-Throughput Screening : Use robotic liquid handlers to test 96 reaction conditions (varying solvents, bases, and temperatures) .
- In Situ Monitoring : ReactIR tracks sulfonamide formation in real time, enabling rapid optimization .
Research Design Considerations
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer :
- Buffer Systems : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on sulfonamide hydrolysis (mass shift +18 Da for water addition) .
- Light Sensitivity : UV-visible spectroscopy (200–400 nm) identifies photooxidation products; store samples in amber vials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
